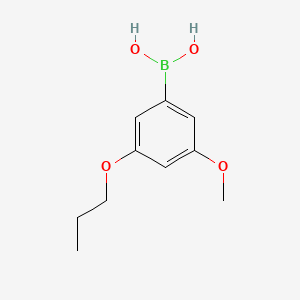

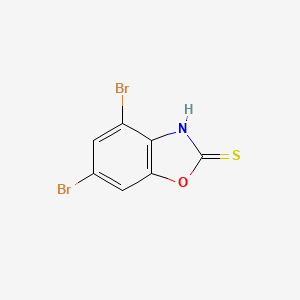

![molecular formula C5H9NO2S B594949 2-硫-6-氮杂螺[3.3]庚烷-2,2-二氧化物 CAS No. 1263182-09-7](/img/structure/B594949.png)

2-硫-6-氮杂螺[3.3]庚烷-2,2-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

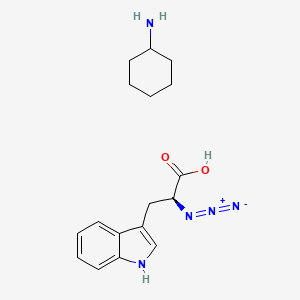

“2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide” is a chemical compound with the molecular formula C₅H₉NO₂S . It also has a hydrochloride variant with the molecular formula C₅H₁₀ClNO₂S . The molecular weight of the hydrochloride variant is 183.01 .

Molecular Structure Analysis

The InChI code for the hydrochloride variant of “2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide” is 1S/C5H9NO2S.ClH/c7-9(8)3-5(4-9)1-6-2-5;/h6H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The hydrochloride variant of “2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide” is a solid at room temperature . The compound should be stored in a refrigerator .科学研究应用

Synthesis of Sterically Constrained Amino Acids

The compound has been utilized in the synthesis of novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These sterically constrained amino acids have potential applications in chemistry, biochemistry, and drug design, offering a unique structural framework for the development of new pharmaceutical agents (Radchenko, Grygorenko, & Komarov, 2010).

Improved Synthesis and Properties

An improved synthesis process for 2-oxa-6-azaspiro[3.3]heptane has been developed, yielding a product with enhanced stability and solubility. This advancement enables access to a broader range of reaction conditions, facilitating further research and application in various chemical synthesis processes (van der Haas et al., 2017).

Drug Discovery and Design

The compound has been explored as a building block in drug discovery, particularly for synthesizing bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This substance is valuable for selective derivation on its azetidine and cyclobutane rings, offering a new avenue for accessing chemical spaces complementary to piperidine ring systems in the quest for novel therapeutic agents (Meyers et al., 2009).

Dual Kinase Inhibitors for Anticancer Therapy

In the realm of anticancer research, a series of 2,3-dihydroimidazo[2,1-b]thiazoles, incorporating a 2-oxa-6-azaspiro [3.3] heptane moiety as a bioisosteric replacement, have been designed and synthesized. These compounds act as dual kinase inhibitors of IGF1R and EGFR, displaying promising activity against both wild type and mutant forms of these enzymes, which is critical for the development of new cancer treatments (Gadekar et al., 2021).

Coordination Chemistry and Ligand Design

The compound has also been synthesized and utilized in coordination chemistry as "rigid-rod" ligands for transition-metal complexes. This application demonstrates the versatility of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide and related structures in the design of novel ligands for metal coordination, contributing to advancements in materials science and catalysis (Block et al., 2005).

安全和危害

The safety data sheet for “2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name |

2λ6-thia-6-azaspiro[3.3]heptane 2,2-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-9(8)3-5(4-9)1-6-2-5/h6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBXLDOZHMVJNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)CS(=O)(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717288 |

Source

|

| Record name | 2lambda~6~-Thia-6-azaspiro[3.3]heptane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide | |

CAS RN |

1263182-09-7 |

Source

|

| Record name | 2lambda~6~-Thia-6-azaspiro[3.3]heptane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

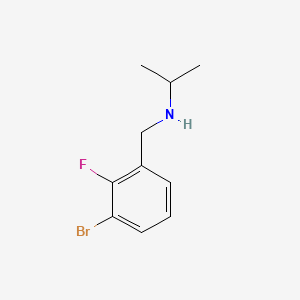

![5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B594866.png)

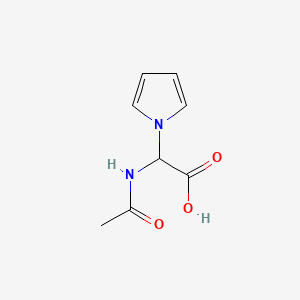

![4-Nitroso-1,4,5,6-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B594868.png)

![Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate](/img/structure/B594870.png)

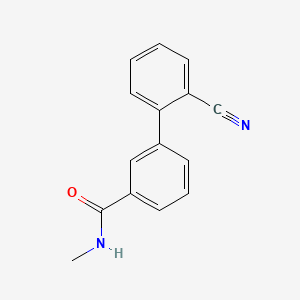

![1,2,6,9-Tetraazaspiro[4.4]nonane](/img/structure/B594874.png)